molecular formula C17H16FN5O B2778121 6-Cyclopropyl-3-[2-[(7-fluoroquinazolin-4-yl)amino]ethyl]pyrimidin-4-one CAS No. 2380145-12-8

6-Cyclopropyl-3-[2-[(7-fluoroquinazolin-4-yl)amino]ethyl]pyrimidin-4-one

Numéro de catalogue B2778121
Numéro CAS: 2380145-12-8
Poids moléculaire: 325.347
Clé InChI: NMARZDHXSPBLIT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Cyclopropyl-3-[2-[(7-fluoroquinazolin-4-yl)amino]ethyl]pyrimidin-4-one (abbreviated as CP-690,550) is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. JAK enzymes are involved in the signaling pathways of cytokines and growth factors, and their inhibition has been shown to have therapeutic potential in a variety of diseases.

Mécanisme D'action

6-Cyclopropyl-3-[2-[(7-fluoroquinazolin-4-yl)amino]ethyl]pyrimidin-4-one inhibits the activity of JAK enzymes by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its downstream targets and inhibits the signaling pathways of cytokines and growth factors. By inhibiting these pathways, this compound can reduce inflammation and the symptoms associated with various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in preclinical studies. In animal models of rheumatoid arthritis, this compound has been shown to reduce inflammation and joint damage. In models of psoriasis, this compound has been shown to reduce skin inflammation and improve skin lesions. In models of inflammatory bowel disease, this compound has been shown to reduce inflammation and improve gut function.

Avantages Et Limitations Des Expériences En Laboratoire

6-Cyclopropyl-3-[2-[(7-fluoroquinazolin-4-yl)amino]ethyl]pyrimidin-4-one has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and has a well-defined mechanism of action. However, this compound also has some limitations. It is a relatively potent inhibitor and can have off-target effects at high concentrations. It is also not effective in all disease models, and its efficacy can vary depending on the specific disease and the stage of disease progression.

Orientations Futures

There are several future directions for research on 6-Cyclopropyl-3-[2-[(7-fluoroquinazolin-4-yl)amino]ethyl]pyrimidin-4-one. One area of interest is the development of more selective JAK inhibitors that can target specific JAK isoforms. Another area of interest is the development of combination therapies that can enhance the efficacy of this compound in specific disease models. Finally, there is a need for further research on the long-term safety and efficacy of this compound in clinical trials.

Méthodes De Synthèse

6-Cyclopropyl-3-[2-[(7-fluoroquinazolin-4-yl)amino]ethyl]pyrimidin-4-one can be synthesized using a multi-step process involving the reaction of various chemical intermediates. The initial step involves the reaction of 6-chloro-3-pyridinylmethyl-1-cyclopropyl-1,4-dihydro-4-oxoquinoline-2-carboxylate with 7-fluoro-4-aminquinazoline to form the intermediate 6-cyclopropyl-3-(2-(7-fluoro-4-quinazolinyl)ethyl)-2,4(1H,3H)-pyrimidinedione. This intermediate is then reacted with a series of reagents to form the final product, this compound.

Applications De Recherche Scientifique

6-Cyclopropyl-3-[2-[(7-fluoroquinazolin-4-yl)amino]ethyl]pyrimidin-4-one has been extensively studied for its therapeutic potential in a variety of diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Its mechanism of action involves the inhibition of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. By inhibiting these enzymes, this compound can reduce inflammation and the symptoms associated with various diseases.

Propriétés

IUPAC Name

6-cyclopropyl-3-[2-[(7-fluoroquinazolin-4-yl)amino]ethyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O/c18-12-3-4-13-15(7-12)20-9-21-17(13)19-5-6-23-10-22-14(8-16(23)24)11-1-2-11/h3-4,7-11H,1-2,5-6H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMARZDHXSPBLIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CCNC3=NC=NC4=C3C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.